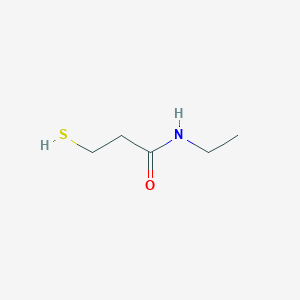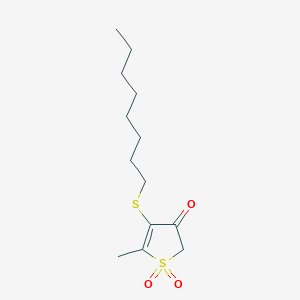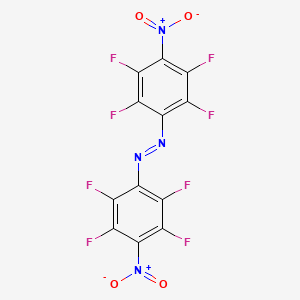
Azobenzene, 2,2',3,3',5,5',6,6'-octafluoro-4,4'-dinitro-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Azobenzene, 2,2’,3,3’,5,5’,6,6’-octafluoro-4,4’-dinitro- is a derivative of azobenzene, a compound characterized by the presence of a N=N double bond linking two phenyl rings. This particular derivative is distinguished by the substitution of eight fluorine atoms and two nitro groups on the phenyl rings, resulting in the molecular formula C12F8N4O4 . Azobenzene compounds are known for their photoisomerization properties, making them valuable in various scientific and industrial applications .
准备方法
The synthesis of azobenzene derivatives typically involves the azo coupling reaction, where diazonium salts react with activated aromatic compounds . For the specific preparation of Azobenzene, 2,2’,3,3’,5,5’,6,6’-octafluoro-4,4’-dinitro-, the following steps are generally followed:
Diazotization: Aniline derivatives are treated with nitrous acid to form diazonium salts.
Coupling Reaction: The diazonium salts are then coupled with fluorinated aromatic compounds under controlled conditions to form the azobenzene derivative.
化学反应分析
Azobenzene, 2,2’,3,3’,5,5’,6,6’-octafluoro-4,4’-dinitro- undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The compound can be oxidized to form azoxy derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common reagents used in these reactions include hydrogen gas, metal catalysts, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used .
科学研究应用
Azobenzene, 2,2’,3,3’,5,5’,6,6’-octafluoro-4,4’-dinitro- has several scientific research applications:
Photoresponsive Materials: Due to its photoisomerization properties, it is used in the development of photoresponsive materials for optical data storage and molecular switches.
Chemical Sensing: The compound is employed in chemical sensors for detecting various analytes based on changes in its optical properties.
Biological Probes: It is used as a molecular probe in biological studies to investigate cellular processes and signaling pathways.
Organic Electronics: The compound is utilized in the fabrication of organic transistors and other electronic devices.
作用机制
The primary mechanism of action of Azobenzene, 2,2’,3,3’,5,5’,6,6’-octafluoro-4,4’-dinitro- involves photoisomerization. Upon exposure to light, the compound undergoes a reversible transformation between its trans and cis isomers. This photoisomerization process alters the compound’s physical and chemical properties, enabling its use in various applications . The molecular targets and pathways involved in this process include the interaction of the compound with light and its subsequent effect on the electronic structure of the molecule .
相似化合物的比较
Azobenzene, 2,2’,3,3’,5,5’,6,6’-octafluoro-4,4’-dinitro- can be compared with other azobenzene derivatives such as:
Azobenzene: The simplest form, without any substituents, used widely in dye and pigment industries.
Azobenzene, 2,2’,3,3’,5,5’,6,6’-octafluoro-4,4’-dibromo-: Similar to the dinitro derivative but with bromine atoms instead of nitro groups, used in different chemical applications.
Azobenzene, 2,2’,3,3’,5,5’,6,6’-octafluoro-4,4’-dicyano-: Contains cyano groups, offering different reactivity and applications.
The uniqueness of Azobenzene, 2,2’,3,3’,5,5’,6,6’-octafluoro-4,4’-dinitro- lies in its specific substitution pattern, which imparts distinct photoresponsive and electronic properties, making it suitable for specialized applications in scientific research and industry .
属性
CAS 编号 |
74632-45-4 |
|---|---|
分子式 |
C12F8N4O4 |
分子量 |
416.14 g/mol |
IUPAC 名称 |
bis(2,3,5,6-tetrafluoro-4-nitrophenyl)diazene |
InChI |
InChI=1S/C12F8N4O4/c13-1-5(17)11(23(25)26)6(18)2(14)9(1)21-22-10-3(15)7(19)12(24(27)28)8(20)4(10)16 |
InChI 键 |
JBCCBHWUUHQYOE-UHFFFAOYSA-N |
规范 SMILES |
C1(=C(C(=C(C(=C1F)F)[N+](=O)[O-])F)F)N=NC2=C(C(=C(C(=C2F)F)[N+](=O)[O-])F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



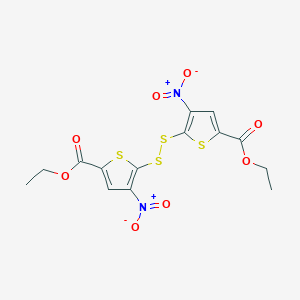

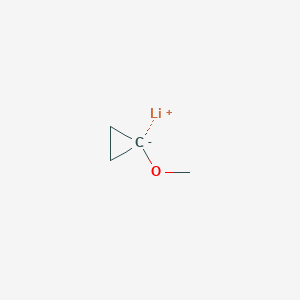
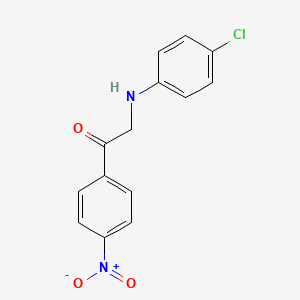

![1-Methyl-2-{[(3-methylphenyl)methyl]sulfanyl}pyridin-1-ium chloride](/img/structure/B14449513.png)
![N-[2-(4-Methylphenyl)-1-phenylethyl]-3-(trimethylsilyl)prop-2-ynamide](/img/structure/B14449523.png)

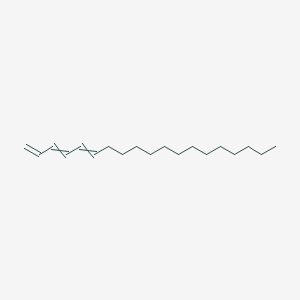

![N-[4-(Dimethylsulfamoyl)phenyl]-N-methylacetamide](/img/structure/B14449541.png)
